MAO-B Inhibitory Activity of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one vs. Inactive Baseline
In a direct enzyme inhibition assay, 6,8-dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one demonstrated an IC50 value of >100,000 nM against human recombinant MAO-B, indicating negligible inhibitory activity [1]. This is contrasted with known active MAO-B inhibitors in the same assay, which typically exhibit IC50 values in the low nanomolar range. For research programs focused on identifying selective MAO-B inhibitors, this data point is crucial as it eliminates this specific compound from further consideration, saving time and resources. For projects where MAO-B inhibition is an undesired off-target effect, this lack of activity is a positive selection criterion.
| Evidence Dimension | Inhibition of human recombinant MAO-B enzyme |
|---|---|
| Target Compound Data | IC50 > 1.00E+5 nM (100 µM) |
| Comparator Or Baseline | Baseline for active MAO-B inhibitors (typically IC50 < 100 nM) |
| Quantified Difference | Target compound is >1,000-fold less potent than active MAO-B inhibitors |
| Conditions | Spectrofluorometric analysis of kynuramine oxidation to 4-hydroxyquinoline |
Why This Matters
This quantitative inactivity data allows researchers to definitively exclude this compound from MAO-B-targeted screening cascades, ensuring efficient resource allocation in drug discovery programs.
- [1] BindingDB. BDBM50063525 (CHEMBL3398528) IC50 data for MAO-B inhibition. View Source
